Differential Lipophilicity (XLogP3-AA) and Polar Surface Area vs. Diflufenzopyr and 4‑Butoxy Analog
The target compound exhibits an XLogP3‑AA value of 4.8, which is 0.2 units higher than diflufenzopyr (4.6) and 1.0 unit lower than 4‑butoxy‑N‑[2‑(2,4‑dichlorophenoxy)ethyl]aniline (5.8). Its topological polar surface area (TPSA) is 30.5 Ų, compared to 41.9 Ų for diflufenzopyr and 30.5 Ų for the 4‑butoxy analog. These differences in lipophilicity and polar surface area directly influence passive membrane permeability, non‑specific protein binding, and distribution volume, making the 4‑methoxy derivative the intermediate‑polarity option suitable for balancing cellular uptake and aqueous solubility [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8; TPSA = 30.5 Ų [1] |
| Comparator Or Baseline | Diflufenzopyr: XLogP3-AA = 4.6, TPSA = 41.9 Ų [2]; 4‑Butoxy analog: XLogP3-AA = 5.8, TPSA = 30.5 Ų [3] |
| Quantified Difference | ΔXLogP3‑AA = +0.2 vs diflufenzopyr, −1.0 vs 4‑butoxy analog; ΔTPSA = −11.4 Ų vs diflufenzopyr, 0 Ų vs 4‑butoxy analog |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.24); all structures neutral form |
Why This Matters
The intermediate lipophilicity and low polar surface area of the target compound offer a distinct physicochemical profile that can be decisive when optimizing compounds for specific pharmacokinetic or cell‑based assay windows.
- [1] PubChem Compound Summary CID 28308037. N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline. Computed Properties. National Library of Medicine. Accessed 2026-05-07. View Source
- [2] PubChem Compound Summary CID 213026. Diflufenzopyr. Computed Properties. National Library of Medicine. Accessed 2026-05-07. View Source
- [3] PubChem Compound Summary CID 11644118. 4‑Butoxy‑N‑[2‑(2,4‑dichlorophenoxy)ethyl]aniline. Computed Properties. National Library of Medicine. Accessed 2026-05-07. View Source
